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Compound of Interest

Compound Name: Strontium oxide

Cat. No.: B073684 Get Quote

This guide provides a comparative analysis of theoretical band structure calculations for

strontium oxide (SrO) using various Density Functional Theory (DFT) functionals and the GW

approximation, validated against experimental data. It is intended for researchers and scientists

in materials science and computational chemistry.

Quantitative Data Comparison
The accurate prediction of a material's band gap is a primary goal of electronic structure

calculations. The following table summarizes the theoretical band gap values for the face-

centered cubic (FCC) phase of strontium oxide calculated using different computational

methods, compared with the experimentally determined value.

Computational
Method

Calculated Band
Gap (eV)

Band Gap Type Reference

Experimental 3.7 Indirect [1][2]

PBE (GGA) 3.30 Indirect [3]

LDA 3.120 Indirect [4]

Materials Project

(GGA)
3.27 Indirect [5]
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Note: The Perdew-Burke-Ernzerhof (PBE) functional is a type of Generalized Gradient

Approximation (GGA), and the Local Density Approximation (LDA) is another common DFT

functional. The Materials Project value is also based on GGA calculations.

Experimental and Computational Protocols
A brief overview of the methodologies cited in this guide is provided below.

Experimental Methodology:

Thin Film Deposition and Characterization: Strontium oxide thin films were synthesized,

and their optical properties were investigated. The optical band gap was determined from

these measurements.[1] X-ray diffraction was used to confirm the cubic crystalline structure

of the SrO.[1]

Computational Methodology:

Density Functional Theory (DFT): First-principles calculations based on DFT were performed

to determine the electronic band structure of SrO.

PBE (GGA) Functional: The Perdew-Burke-Ernzerhof (PBE) functional within the

Generalized Gradient Approximation (GGA) was used to model the exchange-correlation

energy.[3] This approach is known to sometimes underestimate the band gap in

semiconductors.[6]

LDA Functional: The Local Density Approximation (LDA) was also employed to calculate

the band structure, providing an alternative DFT-based prediction.[4]

GW Approximation: The GW approximation is a more computationally intensive method that

goes beyond standard DFT to provide more accurate quasiparticle energies and band gaps.

[7] While specific GW results for SrO were not detailed in the provided search results, it is a

standard method for obtaining more accurate band gap predictions.[8][9]

Workflow for DFT Calculation Validation
The following diagram illustrates a typical workflow for validating theoretical DFT calculations

against experimental findings for a material's band structure.
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Workflow for validating DFT calculations with experimental data.
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The choice of computational method significantly impacts the accuracy of the predicted band

structure. The following diagram illustrates the relationship between different theoretical

approaches and their comparison with experimental results.

Computational Approaches
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Comparison of computational methods for band structure calculation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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